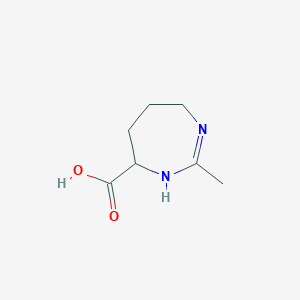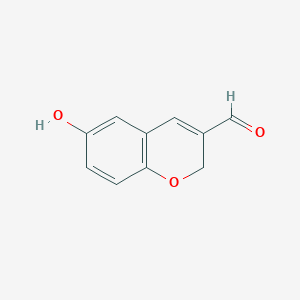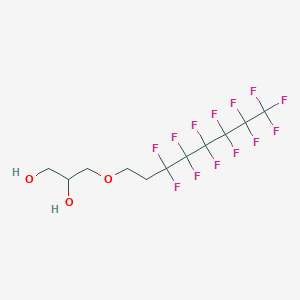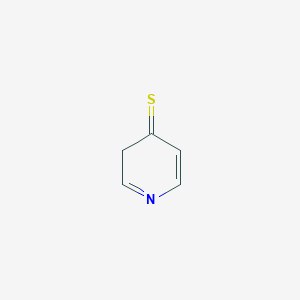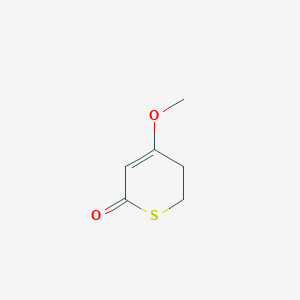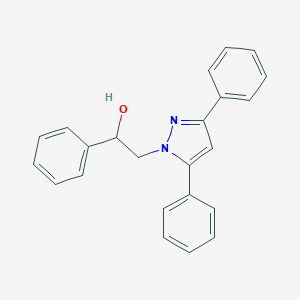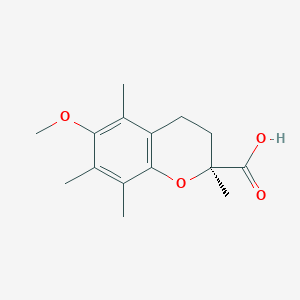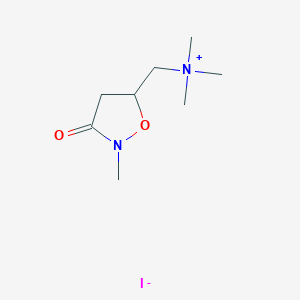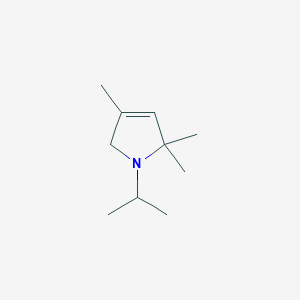
1-Isopropyl-2,2,4-trimethyl-2,5-dihydro-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isopropyl-2,2,4-trimethyl-2,5-dihydro-1H-pyrrole, also known as IPP, is a chemical compound with a pyrrole ring structure. It has various applications in scientific research, including as a building block for the synthesis of other compounds and as a ligand in coordination chemistry.
Applications De Recherche Scientifique
1-Isopropyl-2,2,4-trimethyl-2,5-dihydro-1H-pyrrole has several applications in scientific research. It is commonly used as a building block for the synthesis of other compounds, such as the synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives, which have potential applications in the treatment of neurodegenerative diseases. 1-Isopropyl-2,2,4-trimethyl-2,5-dihydro-1H-pyrrole is also used as a ligand in coordination chemistry, where it forms complexes with metal ions, such as copper and zinc.
Mécanisme D'action
The mechanism of action of 1-Isopropyl-2,2,4-trimethyl-2,5-dihydro-1H-pyrrole is not well understood. However, it has been shown to have antioxidant properties and may play a role in the prevention of oxidative stress-related diseases, such as Alzheimer's disease.
Effets Biochimiques Et Physiologiques
1-Isopropyl-2,2,4-trimethyl-2,5-dihydro-1H-pyrrole has been shown to have several biochemical and physiological effects. It has antioxidant properties and may protect against oxidative stress-related diseases. 1-Isopropyl-2,2,4-trimethyl-2,5-dihydro-1H-pyrrole has also been shown to have anti-inflammatory properties and may play a role in the treatment of inflammatory diseases, such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
1-Isopropyl-2,2,4-trimethyl-2,5-dihydro-1H-pyrrole has several advantages for lab experiments. It is readily available and relatively easy to synthesize. 1-Isopropyl-2,2,4-trimethyl-2,5-dihydro-1H-pyrrole is also stable under a variety of conditions, making it suitable for use in a range of experiments. However, 1-Isopropyl-2,2,4-trimethyl-2,5-dihydro-1H-pyrrole has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research involving 1-Isopropyl-2,2,4-trimethyl-2,5-dihydro-1H-pyrrole. One area of research is the synthesis of new compounds using 1-Isopropyl-2,2,4-trimethyl-2,5-dihydro-1H-pyrrole as a building block. These compounds may have potential applications in the treatment of various diseases. Another area of research is the investigation of the mechanism of action of 1-Isopropyl-2,2,4-trimethyl-2,5-dihydro-1H-pyrrole and its potential role in the prevention and treatment of oxidative stress-related diseases. Finally, further research is needed to explore the potential toxic effects of 1-Isopropyl-2,2,4-trimethyl-2,5-dihydro-1H-pyrrole in order to determine safe dosages for its use in lab experiments.
Méthodes De Synthèse
1-Isopropyl-2,2,4-trimethyl-2,5-dihydro-1H-pyrrole can be synthesized using a variety of methods, including the reaction of 2,4,4-trimethyl-1-pentene with sodium amide and the reaction of 2,4,4-trimethyl-1-pentene with a mixture of sodium amide and isopropyl alcohol. Both methods involve the formation of an intermediate compound, which is then converted to 1-Isopropyl-2,2,4-trimethyl-2,5-dihydro-1H-pyrrole through further reactions.
Propriétés
Numéro CAS |
137440-38-1 |
|---|---|
Nom du produit |
1-Isopropyl-2,2,4-trimethyl-2,5-dihydro-1H-pyrrole |
Formule moléculaire |
C10H19N |
Poids moléculaire |
153.26 g/mol |
Nom IUPAC |
3,5,5-trimethyl-1-propan-2-yl-2H-pyrrole |
InChI |
InChI=1S/C10H19N/c1-8(2)11-7-9(3)6-10(11,4)5/h6,8H,7H2,1-5H3 |
Clé InChI |
VPVYKWNJFNXDHY-UHFFFAOYSA-N |
SMILES |
CC1=CC(N(C1)C(C)C)(C)C |
SMILES canonique |
CC1=CC(N(C1)C(C)C)(C)C |
Synonymes |
1H-Pyrrole,2,5-dihydro-2,2,4-trimethyl-1-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



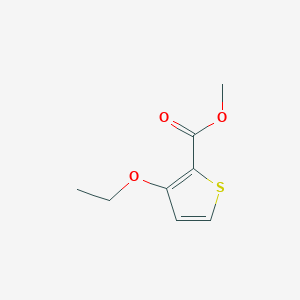
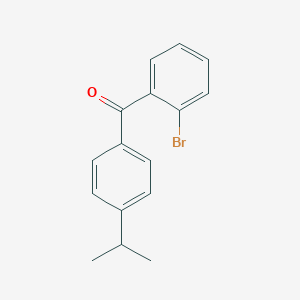
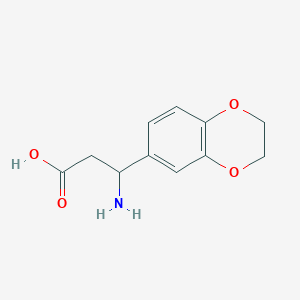
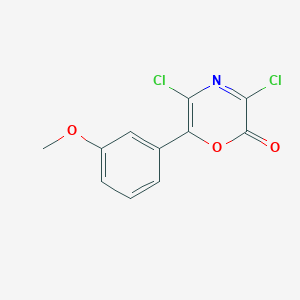
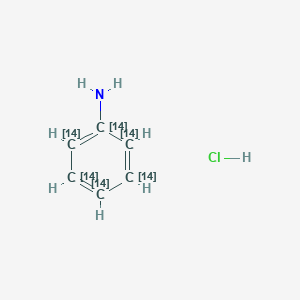
phosphoryl]-L-Glutamic Acid](/img/structure/B145082.png)
